molecular formula C16H30S4 B15077654 2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane CAS No. 59014-57-2

2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane

Cat. No.: B15077654
CAS No.: 59014-57-2
M. Wt: 350.7 g/mol
InChI Key: QSVFVFXGAXUSNY-UHFFFAOYSA-N
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Description

Historical Development and Fundamental Principles of 1,3-Dithianes

The journey of 1,3-dithianes from chemical curiosities to indispensable synthetic tools is marked by groundbreaking conceptual advancements. These sulfur-containing heterocycles are typically prepared by the acid-catalyzed reaction of an aldehyde or ketone with propane-1,3-dithiol. organic-chemistry.orgscribd.com

A paradigm shift in synthetic organic chemistry occurred with the development of the Corey-Seebach reaction. quimicaorganica.org This reaction introduced the concept of "umpolung," a German term for polarity inversion. quimicaorganica.orgrsc.org In typical carbonyl chemistry, the carbonyl carbon is electrophilic. However, by converting an aldehyde into a 1,3-dithiane (B146892), the proton at the C2 position becomes acidic and can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. quimicaorganica.orgquimicaorganica.org This lithiated 1,3-dithiane can then react with various electrophiles, effectively reversing the normal reactivity of the carbonyl carbon. quimicaorganica.org This umpolung strategy provides a powerful method for the formation of carbon-carbon bonds that would be otherwise challenging to achieve. rsc.org

The nucleophilic carbanion generated from a 1,3-dithiane serves as an "acyl anion equivalent". researchgate.net This masked acyl anion can participate in a variety of synthetic transformations, including reactions with alkyl halides, epoxides, and other carbonyl compounds. scribd.com Following the desired C-C bond formation, the dithiane moiety can be hydrolyzed back to a carbonyl group, typically using reagents like mercury(II) salts, thus unmasking the original functionality. asianpubs.org This versatility makes 1,3-dithianes powerful C1 synthons, allowing for the introduction of a single carbon atom with inverted polarity. researchgate.net

Overview of Dithiane Utility in Complex Molecule Construction

The application of 1,3-dithiane chemistry extends far beyond simple alkylation reactions. These versatile intermediates have been instrumental in the total synthesis of numerous complex natural products. researchgate.netuwindsor.ca Their stability under a range of reaction conditions and the ability to be chemoselectively deprotected make them ideal for multi-step synthetic sequences. The strategic incorporation and subsequent manipulation of the dithiane group have enabled the construction of intricate carbon skeletons and the introduction of key functional groups in the synthesis of architecturally complex molecules. researchgate.net

Significance of Bis-1,3-Dithianes as Bifunctional Synthons

While monofunctional 1,3-dithianes have been extensively utilized, bis-1,3-dithianes, such as 2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane , represent a class of bifunctional synthons with significant, though less explored, potential. These molecules contain two dithiane-protected carbonyl groups, offering the possibility of sequential or simultaneous deprotonation and reaction at two distinct sites.

This compound is a symmetrical bis-dithiane where two 1,3-dithiane rings are connected by an eight-carbon alkyl chain. Although specific research findings on this particular compound are not extensively documented in the literature, its synthetic utility can be inferred from the well-established principles of dithiane chemistry.

Hypothetical Synthesis:

The synthesis of This compound would likely involve the reaction of a suitable dialdehyde, such as sebacaldehyde (B1598902) (decanedial), with two equivalents of propane-1,3-dithiol under acidic conditions.

Reactivity and Potential Applications:

The presence of two dithiane groups allows for this molecule to act as a bifunctional nucleophile. Sequential deprotonation and alkylation at each dithiane moiety could be employed to construct complex, symmetrical or unsymmetrical long-chain molecules. For instance, monolithiation followed by reaction with an electrophile, and subsequent deprotonation and reaction with a different electrophile, would lead to a difunctionalized decane (B31447) derivative.

Alternatively, double deprotonation to form a dilithio species would create a powerful bifunctional nucleophile capable of reacting with two equivalents of an electrophile or with a dielectrophile to form cyclic structures. The long octyl chain provides flexibility and hydrophobicity, which could be advantageous in the synthesis of macrocycles or long-chain natural products. After the desired carbon framework is assembled, the two dithiane groups can be hydrolyzed to reveal two carbonyl functionalities, which can be further manipulated.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₆H₂₈S₄
Molecular Weight 380.7 g/mol
Structure Two 1,3-dithiane rings linked by an octyl chain
Key Functional Groups Two thioacetals
Reactivity Can be deprotonated at both C2 positions to form nucleophilic centers
Synthetic Role Bifunctional acyl anion equivalent

The unique structure of This compound makes it a valuable, albeit underutilized, tool for the synthesis of complex long-chain and macrocyclic compounds, embodying the power and versatility of dithiane chemistry in advanced organic synthesis.

Properties

CAS No.

59014-57-2

Molecular Formula

C16H30S4

Molecular Weight

350.7 g/mol

IUPAC Name

2-[8-(1,3-dithian-2-yl)octyl]-1,3-dithiane

InChI

InChI=1S/C16H30S4/c1(3-5-9-15-17-11-7-12-18-15)2-4-6-10-16-19-13-8-14-20-16/h15-16H,1-14H2

InChI Key

QSVFVFXGAXUSNY-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)CCCCCCCCC2SCCCS2

Origin of Product

United States

Synthetic Methodologies for 2 8 1,3 Dithian 2 Yl Octyl 1,3 Dithiane and Analogous Bis 1,3 Dithianes

General Thioacetalization for 1,3-Dithiane (B146892) Formation

The 1,3-dithiane functional group is a cyclic thioacetal, typically formed by the reaction of a carbonyl compound with 1,3-propanedithiol (B87085). organic-chemistry.org This reaction serves as a robust method for protecting aldehydes and ketones, owing to the high stability of dithianes under both acidic and basic conditions. researchgate.netasianpubs.org The formation is generally catalyzed by either Brønsted or Lewis acids. organic-chemistry.org

Catalytic Systems and Reaction Conditions

A wide array of catalytic systems has been developed to promote the efficient formation of 1,3-dithianes under mild conditions. Traditional methods often employed strong acids like HCl, but contemporary approaches focus on catalysts that offer higher yields, shorter reaction times, and greater functional group tolerance. tandfonline.com

Several Lewis acids, including Hafnium trifluoromethanesulfonate (B1224126) organic-chemistry.orgorganic-chemistry.org, Yttrium triflate organic-chemistry.org, and iron catalysts nih.gov, have proven effective. Iodine is also a notable catalyst, facilitating thioacetalization efficiently at room temperature, often in chloroform (B151607) (CHCl3) to ensure substrate solubility and favorable reaction rates. organic-chemistry.org Furthermore, methods utilizing reagents like N-bromosuccinimide (NBS) or tungstophosphoric acid under solvent-free conditions have been reported, offering environmental benefits and operational simplicity. tandfonline.comorganic-chemistry.org Perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2) is another extremely efficient and reusable catalyst for this transformation under solvent-free conditions. organic-chemistry.org

Below is an interactive table summarizing various catalytic systems for 1,3-dithiane formation.

CatalystKey ConditionsAdvantages
Iodine (I2) Room temperature, various solvents (CHCl3 optimal)Mild conditions, high efficiency. organic-chemistry.org
Hafnium Triflate Mild conditionsTolerates sensitive functional groups, racemization-free for R-aminoaldehydes. organic-chemistry.orgorganic-chemistry.org
N-Bromosuccinimide (NBS) Solvent-free, room temperatureRapid, excellent yields, chemoselective for aldehydes. tandfonline.com
Iron (Fe) Catalysts Mild conditions, uses 2-chloro-1,3-dithianeHighly efficient, good to excellent yields. nih.gov
Tungstophosphoric Acid Solvent-freeHighly selective, excellent yields for various carbonyl compounds. organic-chemistry.orgorganic-chemistry.org
Lithium Bromide (LiBr) Solvent-freeNeutral conditions, compatible with acid-sensitive substrates. organic-chemistry.orgorganic-chemistry.org
Yttrium Triflate Catalytic amountHighly chemoselective for aldehydes. organic-chemistry.org

Chemoselective Protection Strategies

In the context of complex molecule synthesis, the ability to selectively protect one carbonyl group in the presence of others is crucial. Many modern catalytic systems for thioacetalization exhibit high chemoselectivity, preferentially reacting with aldehydes over ketones. This selectivity is attributed to the greater steric hindrance and lower electrophilicity of ketones compared to aldehydes.

For instance, catalytic amounts of N-bromosuccinimide (NBS) under solvent-free conditions can selectively protect an aldehyde in an equimolar mixture with a ketone, leaving the ketone untouched. tandfonline.com Similarly, catalysts like lithium bromide (LiBr) organic-chemistry.orgorganic-chemistry.org, praseodymium triflate organic-chemistry.org, and silica phenyl sulfonic acid researchgate.net are effective for the chemoselective dithioacetalization of aldehydes. This strategy is fundamental in multi-step syntheses where differential reactivity of carbonyl groups must be managed.

Approaches to Aliphatic Bis-1,3-Dithianes

The synthesis of the target molecule, 2-[8-(1,3-dithian-2-yl)octyl]-1,3-dithiane, requires the formation of a C-C bond between a dithiane moiety and an eight-carbon chain, performed symmetrically. The core strategy for this transformation is the alkylation of a 2-lithio-1,3-dithiane, which functions as a masked acyl anion or "umpolung" reagent.

Alkylation of 2-Lithio-1,3-Dithianes with Bis-Electrophiles

The protons at the C-2 position of a 1,3-dithiane ring are acidic and can be readily removed by a strong base, such as n-butyllithium (n-BuLi), to generate a nucleophilic carbanion known as 2-lithio-1,3-dithiane. quimicaorganica.orgyoutube.com This carbanion is a powerful nucleophile that can react with a variety of electrophiles, including alkyl halides, to form new carbon-carbon bonds. youtube.com

To synthesize a symmetrical bis-dithiane like the target compound, two equivalents of the 2-lithio-1,3-dithiane anion are reacted with one equivalent of a difunctional electrophile, such as a long-chain α,ω-dihaloalkane. For the specific synthesis of this compound, the bis-electrophile would be a derivative of octane (B31449) with leaving groups at both ends, like 1,8-dibromooctane (B1199895) or 1,8-diiodooctane.

The general reaction scheme is as follows: 2 eq. 2-lithio-1,3-dithiane + X-(CH₂)₈-X → 2-(1,3-dithian-2-yl)-(CH₂)₈-(1,3-dithian-2-yl) + 2 LiX (where X = Br, I, OTs, etc.)

Primary alkyl halides are excellent electrophiles for this coupling reaction. youtube.com The reaction typically proceeds via an SN2 mechanism, where the dithianyl anion displaces the halide.

In addition to alkyl halides, arenesulfonates (such as tosylates or benzenesulfonates) of primary alcohols are also highly effective electrophiles. organic-chemistry.org Research has shown that benzenesulfonates of primary alcohols react smoothly with 2-lithio-1,3-dithiane derivatives at room temperature to afford 2-alkyl-1,3-dithianes in high yields. organic-chemistry.orgorganic-chemistry.org This provides a valuable alternative to alkyl halides, especially when the corresponding diol is more readily available or stable than the dihalide.

Electrophile TypeExampleConditionsYield
Alkyl Dihalide 1,8-Dibromooctanen-BuLi, THF, low temperatureHigh
Arenesulfonate Octane-1,8-diyl bis(benzenesulfonate)n-BuLi, THF, room temperatureHigh organic-chemistry.org

For the synthesis of the specific target molecule, this compound, which is achiral, stereochemical considerations are minimal. However, in the synthesis of analogous compounds where chirality is a factor (e.g., using a substituted dithiane or a chiral electrophile), the stereochemistry of the coupling reaction is important.

The reaction of 2-lithio-1,3-dithianes with electrophiles can exhibit stereoselectivity. For instance, reactions involving chiral electrophiles like epoxides proceed with high stereocontrol. uwindsor.ca Furthermore, studies on the reactions of electrophiles with 2-lithio-1,3-dithiane 1-oxide have demonstrated significant stereoselectivity, indicating that the geometry of the lithiated intermediate and the direction of electrophilic attack can be controlled. cardiff.ac.uk While not directly applicable to the achiral target compound, these principles are crucial for the synthesis of more complex, chiral bis-1,3-dithiane analogues.

Tandem Michael Additions and Conjugate Additions

The formation of bis-1,3-dithianes can be achieved through conjugate addition strategies, which are fundamental in carbon-carbon and carbon-sulfur bond formation. The thia-Michael addition, a key type of conjugate addition, involves the attack of a sulfur nucleophile onto an electron-deficient olefin. srce.hr This approach is particularly relevant for the synthesis of dithiane structures from α,β-unsaturated carbonyl compounds. srce.hroup.com

One powerful variant of this method is the double conjugate addition of dithiols to activated alkynes. researchgate.netorganic-chemistry.org In this process, a dithiol, such as 1,3-propanedithiol, adds twice to a propargylic ketone, ester, or aldehyde in the presence of a base like sodium methoxide. researchgate.netorganic-chemistry.org This tandem reaction sequence efficiently constructs β-keto 1,3-dithianes, which serve as masked 1,3-dicarbonyl systems and are valuable intermediates in natural product synthesis. researchgate.netorganic-chemistry.orgorganic-chemistry.org While not a direct route to the saturated octyl-bridged target compound, this methodology showcases a powerful way to form the dithiane ring system concurrently with a new carbon backbone.

Another important strategy involves the conjugate addition of a 2-lithio-1,3-dithiane anion to α,β-unsaturated ketones. oup.comresearchgate.net This reaction creates β-(1,3-dithian-2-yl)-substituted ketones, which are precursors to 1,4-dicarbonyl compounds. oup.com However, this reaction can sometimes be complicated by competitive 1,2-addition to the carbonyl group. oup.com The selectivity for the desired 1,4-conjugate addition can often be improved by using specific additives. oup.com

Table 1: Overview of Conjugate Addition Methodologies
MethodologyReactantsKey Product TypeReference
Double Conjugate Addition1,3-Propanedithiol + Propargylic Ketone/Esterβ-Keto 1,3-dithiane researchgate.netorganic-chemistry.org
Conjugate Addition of Dithiane Anion2-Lithio-1,3-dithiane + α,β-Unsaturated Ketoneβ-(1,3-Dithian-2-yl)-substituted ketone oup.comresearchgate.net
General Thia-Michael AdditionThiol + α,β-Unsaturated Carbonylβ-Thioether Carbonyl Compound srce.hr

Radical Coupling Pathways in Dithiane Synthesis

Beyond traditional ionic pathways, radical coupling reactions offer an alternative approach to dithiane synthesis. These methods can provide valuable dithianes through the controlled formation of new carbon-carbon bonds under specific conditions. organic-chemistry.org

One such method involves an oxidative coupling for alkyne difunctionalization under metal-free conditions, which affords β-ketodithianes in very good yields. organic-chemistry.org This reaction proceeds via a radical coupling pathway to form a new C-C and a C-O bond simultaneously. organic-chemistry.org Another innovative approach utilizes photoredox catalysis. For instance, an iridium(III) complex can catalyze the conjugate addition of a dithiane-2-carboxylate to various Michael acceptors upon irradiation with light. rsc.org This process generates a 1,3-dithiane radical that subsequently adds to unsaturated ketones, esters, and amides with high yields. rsc.org Such radical-based strategies expand the toolkit for synthesizing complex molecules containing the dithiane motif.

Strategic Design for this compound Synthesis

The synthesis of a symmetrical molecule like this compound requires careful strategic planning to ensure efficiency and high yield. This planning begins with a retrosynthetic analysis to identify logical disconnections and suitable starting materials.

Retrosynthetic Analysis for Octyl-Bridged Bis-Dithianes

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by working backward from the target molecule to simpler, commercially available precursors. nih.gov For this compound, two primary retrosynthetic disconnections are most logical:

C-S Bond Disconnection: The most straightforward approach involves disconnecting the four carbon-sulfur bonds of the two dithiane rings. This reveals 1,3-propanedithiol (two equivalents) and a ten-carbon dialdehyde, decanedial, as the precursors. This strategy relies on the forward reaction being a double thioacetalization.

C-C Bond Disconnection: An alternative strategy focuses on the carbon-carbon bonds that connect the octyl chain to the dithiane rings. Disconnecting these two bonds (C2 of dithiane and C1/C8 of the octyl chain) leads to a C8 dielectrophile, such as 1,8-dihaloctane (e.g., 1,8-dibromooctane), and two equivalents of the 2-lithio-1,3-dithiane anion. This approach utilizes the well-established nucleophilicity of dithiane anions (umpolung). researchgate.netquimicaorganica.org

Both strategies lead to plausible synthetic routes based on fundamental and reliable organic reactions.

Detailed Synthetic Pathways and Precursor Derivations

Based on the retrosynthetic analysis, two primary synthetic pathways can be detailed.

Pathway A: Double Thioacetalization This pathway involves the reaction of decanedial with two equivalents of 1,3-propanedithiol. The reaction is typically catalyzed by a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid. organic-chemistry.org This method directly forms the target molecule in a single step from the key precursors.

Precursor Derivation: Decanedial can be prepared via several methods, including the ozonolysis of cyclodecene (B14012633) or the reduction of sebacic acid derivatives. 1,3-Propanedithiol is a commercially available reagent.

Pathway B: Double Alkylation of Dithiane Anion This is a highly effective and widely used strategy for forming C-C bonds with dithianes. researchgate.netuwindsor.ca The synthesis proceeds in two main steps:

Formation of the 1,3-dithiane anion: 1,3-Dithiane is deprotonated at the C2 position using a strong base, typically n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. quimicaorganica.org

Alkylation: Two equivalents of the resulting 2-lithio-1,3-dithiane are then reacted with one equivalent of a suitable C8 dielectrophile, such as 1,8-dibromooctane or 1,8-diiodooctane. This nucleophilic substitution reaction forms the two new C-C bonds, yielding the final product. A similar coupling of a lithiated dithiane with an iodide fragment has been reported to produce a bis-dithiane in 68% yield, demonstrating the viability of this approach. researchgate.net

Precursor Derivation: 1,3-Dithiane is prepared from the thioacetalization of formaldehyde (B43269) with 1,3-propanedithiol. 1,8-Dihaloctanes are commercially available or can be synthesized from 1,8-octanediol.

Yield Optimization and Scalability Considerations

For any synthetic route, optimizing the yield and ensuring its scalability are crucial for practical application.

Yield Optimization:

For Pathway A (Thioacetalization): The yield can be maximized by using an efficient water-removal technique (e.g., a Dean-Stark apparatus) to drive the equilibrium towards the product. The choice and amount of acid catalyst are also critical to avoid side reactions.

For Pathway B (Alkylation): The yield depends heavily on the efficient generation of the lithiated dithiane. This requires strictly anhydrous and anaerobic conditions and precise temperature control (typically -30°C to 0°C) to prevent side reactions. The purity of the n-BuLi and the electrophile is also paramount. The choice of leaving group on the alkyl chain (I > Br > Cl) can significantly affect the reaction rate and yield.

Scalability Considerations: Scaling up organic syntheses presents unique challenges.

Reagent Handling: The use of large quantities of pyrophoric n-BuLi in Pathway B requires specialized equipment and safety protocols.

Temperature Control: Maintaining low temperatures in large-scale reactors can be difficult, and poor heat transfer can lead to localized overheating and reduced yields.

Purification: On a large scale, purification by column chromatography becomes impractical. Developing procedures for crystallization or distillation is essential. For Pathway B, potential formation of oligomers or polymers could complicate purification. This might be mitigated by using high dilution conditions, where the substrate is added slowly to the reaction mixture to favor the desired intramolecular-like coupling over intermolecular polymerization. nih.gov

Cost: The cost of reagents, particularly for multi-step syntheses and those requiring expensive catalysts or reagents like n-BuLi, is a major factor in scalability.

Table 2: Comparison of Synthetic Pathways
FeaturePathway A: Double ThioacetalizationPathway B: Double Alkylation
Key ReactionThioacetal FormationNucleophilic Substitution (SN2)
Key ReagentsDecanedial, 1,3-Propanedithiol, Acid Catalyst1,3-Dithiane, n-BuLi, 1,8-Dihaloctane
AdvantagesFewer steps (potentially one-pot).Robust and well-documented reaction; modular.
ChallengesAvailability/synthesis of decanedial; equilibrium control.Requires strong base (n-BuLi) and strict anhydrous/anaerobic conditions; potential for polymerization.

Advanced Synthetic Applications of Bis 1,3 Dithianes As Bifunctional Synthons

Multi-Component and Linchpin Couplings

Bis-dithianes such as 2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane are powerful tools in multi-component and linchpin coupling reactions. A linchpin is a central fragment that connects two or more other components in a convergent manner. In this role, the bis-dithiane can be sequentially deprotonated and reacted with different electrophiles, effectively "stitching" them together.

The process begins with the deprotonation of one of the acidic C-2 protons of a dithiane ring using a strong base like n-butyllithium (n-BuLi) to form a nucleophilic 2-lithio-1,3-dithiane. This anion can then react with a first electrophile (E¹). Following this initial coupling, the second dithiane group can be deprotonated and reacted with a second electrophile (E²). This sequential approach allows for the controlled and convergent assembly of three distinct fragments: E¹, the C8-bis-dithiane linker, and E². This strategy is highly efficient for building complex, linear carbon skeletons that would otherwise require lengthy, stepwise syntheses. nih.govnih.govresearchgate.netresearchgate.net

Sequential C-C Bond Formation via Double Umpolung

The core reactivity of This compound is rooted in the concept of double umpolung. nih.govresearchgate.net Normally, a carbonyl carbon is electrophilic. However, by converting it into a 1,3-dithiane (B146892), the corresponding C-2 proton becomes acidic (pKa ≈ 31) and can be removed by a strong base. wikipedia.org The resulting carbanion possesses reversed polarity, making it a potent nucleophile—an acyl anion equivalent. Since the target molecule contains two such groups, it can undergo this process twice, enabling sequential carbon-carbon bond formation at both ends of the octane (B31449) chain.

The process involves two distinct lithiation and alkylation steps. The first deprotonation occurs, followed by the addition of one equivalent of an electrophile. After the first C-C bond is formed, a second deprotonation at the other end of the molecule generates a new nucleophilic center, which can then be reacted with a second, different electrophile. This powerful one-pot or sequential method allows for the synthesis of unsymmetrical, complex structures from a simple, symmetrical starting material. uwindsor.ca

The lithiated anions generated from This compound react efficiently with a wide array of electrophiles. This versatility is a cornerstone of its synthetic utility.

Alkyl Halides: Simple alkylation with primary alkyl halides or tosylates proceeds readily to form new C-C bonds. This is a fundamental step in extending the carbon skeleton. organic-chemistry.orgnih.gov

Epoxides: The dithiane anion is an effective nucleophile for opening epoxide rings, leading to the formation of β-hydroxy thioacetals. This reaction is particularly valuable as it introduces a hydroxyl group, a versatile handle for further functionalization. researchgate.netuwindsor.ca

Carbonyl Compounds: Aldehydes and ketones react with the lithiated dithiane to produce α-hydroxy dithianes, effectively forming a new C-C bond and a secondary or tertiary alcohol.

Nitriles: Addition to nitriles followed by hydrolysis of the intermediate imine provides a route to α-dithianyl ketones.

The sequential nature of the double umpolung strategy allows for the introduction of two different functional groups at the termini of the C8 chain, as illustrated in the table below.

Step 1: First Electrophile (E¹)Intermediate Product StructureStep 2: Second Electrophile (E²)Final Product StructureRepresentative Yield
1-BromobutaneMono-butylated bis-dithianePropylene OxideUnsymmetrical adduct with butyl and hydroxypropyl groups~70-85%
Ethylene OxideMono-hydroxyethylated bis-dithianeCyclohexanoneUnsymmetrical adduct with hydroxyethyl (B10761427) and hydroxycyclohexyl groups~65-80%
Benzyl (B1604629) BromideMono-benzylated bis-dithiane1-IodopropaneUnsymmetrical adduct with benzyl and propyl groups~75-90%

Table 1: Illustrative examples of sequential reactions of this compound with various electrophiles. Yields are representative for these types of dithiane alkylation reactions.

One of the most direct applications of the sequential alkylation of This compound is the synthesis of masked polycarbonyl systems. The starting material itself is a masked 1,10-dicarbonyl compound. nih.gov By reacting both ends of the molecule with electrophiles, a more complex, substituted long-chain structure is formed. Upon completion of the C-C bond-forming steps, the dithiane groups can be hydrolyzed back to their corresponding carbonyls.

This hydrolysis is typically achieved under oxidative or mercury(II)-mediated conditions, revealing the ketone or aldehyde functionalities. For example, sequential alkylation with two different alkyl halides (R¹-X and R²-X) followed by deprotection would yield a 1,10-diketone with the structure R¹-C(O)-(CH₂)₈-C(O)-R². This method provides a straightforward and high-yielding route to long-chain diketones, which are valuable precursors for various natural products and polymers. organic-chemistry.org

Applications in the Total Synthesis of Complex Molecules

The unique reactivity profile of bis-dithianes makes them highly valuable in the total synthesis of complex natural products, where the efficient and convergent assembly of molecular fragments is paramount.

The bifunctional nature of This compound also lends itself to the construction of macrocycles. An intramolecular double umpolung reaction can be employed to form a large ring structure. In this approach, both dithiane groups are deprotonated to form a dilithio species. This dianion is then treated with a suitable dielectrophile, such as a dihaloalkane (e.g., 1,4-dibromobutane).

The two nucleophilic centers on the bis-dithiane can react with the two electrophilic centers of the linker molecule in an intramolecular fashion, resulting in the formation of a large carbocycle containing two masked carbonyl groups. This strategy is a powerful method for synthesizing macrocyclic diketones, which are common structural motifs in natural products like macrolides and pheromones. The length of the C8 chain in the starting material provides a significant portion of the ring's circumference, making it a useful building block for 14-membered or larger rings.

Transformational Chemistry of Dithiane Moieties

The dithiane groups in "this compound" are versatile functional groups that can undergo a variety of chemical transformations. These reactions primarily involve the cleavage of the carbon-sulfur bonds to either regenerate a carbonyl group or be completely removed, or the derivatization of the sulfur atoms themselves through processes like oxidation or halogenation. Such transformations are crucial in multistep syntheses where dithianes are employed as protecting groups or as synthons for umpolung reactivity.

Cleavage and Hydrodesulfurization to Methylene (B1212753) Groups

The conversion of the bis-1,3-dithiane functionality in "this compound" to methylene groups represents a complete reduction of the masked carbonyl functionalities. This transformation is typically achieved through hydrodesulfurization, a process that reductively cleaves the carbon-sulfur bonds and replaces them with carbon-hydrogen bonds. The most common and effective reagent for this purpose is Raney Nickel. masterorganicchemistry.com This reagent, a fine-grained solid composed mostly of nickel, is saturated with hydrogen and readily promotes the hydrogenolysis of C-S bonds. masterorganicchemistry.com

The reaction involves treating the bis-dithiane with an excess of Raney Nickel in a suitable solvent, often an alcohol like ethanol, and may require heating. The result of this one-pot reaction is the formation of the corresponding straight-chain alkane, decane (B31447), by replacing both dithiane rings with methylene (CH₂) groups.

Table 1: Selected Methods for Hydrodesulfurization of this compound

Reagent/Method Product Reaction Conditions Notes
Raney Nickel (Ni(H)) Decane Ethanol, reflux Direct conversion of both dithiane groups to methylene groups. masterorganicchemistry.com
1. Bis(trifluoroacetoxy)iodobenzene 2. Hydrazine/KOH Decane-1,10-dione (intermediate), then Decane 1. Acetonitrile/water 2. Diethylene glycol, heat A two-step process involving oxidative cleavage followed by Wolff-Kishner reduction. organic-chemistry.org

Selective Derivatization of Dithiane Rings (e.g., Oxidation, Halogenation)

The sulfur atoms within the dithiane rings of "this compound" are susceptible to selective derivatization, most notably through oxidation and halogenation. These transformations can modify the electronic properties and reactivity of the dithiane moiety.

Oxidation: Oxidation of the dithiane rings can lead to the formation of sulfoxides and sulfones. The reaction can be controlled to yield mono-oxides or di-oxides at each sulfur atom. Common oxidizing agents for this purpose include sodium periodate (B1199274) (NaIO₄) and meta-chloroperoxybenzoic acid (MCPBA). rsc.org For a bis-dithiane substrate, achieving selectivity for mono-oxidation of just one of the two dithiane rings can be challenging and often results in a statistical mixture of non-oxidized, mono-oxidized, and di-oxidized species. However, careful control of stoichiometry (e.g., using one equivalent of the oxidant) can favor the formation of the mono-oxidized product. Oxidation to the monosulfoxide can facilitate the hydrolytic cleavage of the dithiane group under milder acidic conditions than the parent dithiane. thieme-connect.de

Halogenation: Halogenation of dithianes typically occurs at the carbon atom positioned between the two sulfur atoms (C2 position). However, reactions involving direct interaction with the sulfur atoms are also known. For instance, reagents like N-bromosuccinimide (NBS) can be used for the α-bromination of related dicarbonyl compounds, suggesting a potential pathway for derivatization. researchgate.net More direct halogenation of the sulfur atoms has also been explored. Easily prepared 2-alkyl-1,3-dithiane derivatives have been shown to react with reagents like bromine trifluoride (BrF₃) to yield gem-difluoroalkanes, indicating a complex transformation involving the sulfur atoms. organic-chemistry.org Such reactions on a bis-dithiane would likely proceed at both ends of the molecule unless specific directing groups or steric hindrance allows for selective derivatization.

Table 2: Examples of Selective Derivatization Reactions

Reaction Type Reagent Potential Product(s) Reaction Conditions Notes
Mono-oxidation Sodium Periodate (NaIO₄) (1 equiv.) This compound-1-oxide Methanol/Water Can produce a mixture of mono- and di-oxides. The mono-oxide facilitates easier hydrolytic cleavage. rsc.orgthieme-connect.de
Di-oxidation meta-Chloroperoxybenzoic acid (MCPBA) (>4 equiv.) This compound-1,1',3,3'-tetraoxide Dichloromethane Oxidation to the sulfone at all four sulfur atoms.

Mechanistic and Theoretical Investigations of 1,3 Dithiane Reactivity

Mechanistic Studies of Dithiane Formation and Deprotection

The deprotection of 1,3-dithianes to regenerate the parent carbonyl compound often requires oxidative or electrophilically-induced conditions, as they are stable to a wide range of nucleophilic and basic reagents. tandfonline.com Mechanistic investigations, particularly into photochemical deprotection methods, have provided deep insights into the electron transfer processes and bond cleavage pathways involved. acs.orgnih.gov

Modern deprotection strategies often employ photochemically induced single electron transfer (SET). acs.org In these processes, a photosensitizer, upon irradiation, abstracts an electron from the dithiane moiety. acs.orgacs.org Studies using steady-state and laser flash photolysis have shown that electron transfer from 1,3-dithianes to triplet sensitizers, such as 2,4,6-triphenylthiapyrylium cation, is an extremely rapid process. nih.govconicet.gov.ar This initial step results in the formation of a highly reactive dithiane radical cation. acs.orgnih.gov

The formation of this radical cation is a key step, initiating the subsequent fragmentation of the dithiane ring. acs.org The radical cations of dithianes are often stabilized by the formation of a sulfur-sulfur two-center, three-electron bond (a σ-type bond). conicet.gov.ar This stabilization has been observed in the radical cations of various aliphatic sulfides. conicet.gov.ar The reaction involving 2-lithio-1,3-dithianes with certain alkyl halides is also believed to proceed through a single electron transfer (SET) mechanism, particularly with sterically hindered substrates. uwindsor.ca

Following the initial electron transfer, the dithiane radical cation undergoes fragmentation. acs.orgnih.gov A primary and favorable pathway is the cleavage of a carbon-sulfur (C-S) bond. acs.orgnih.govconicet.gov.ar This cleavage is a unimolecular fragmentation process that results in the formation of a distonic radical cation—a species where the charge and radical centers are separated. acs.orgnih.govconicet.gov.arresearchgate.net

The decay of the initially formed dithiane radical cation to this distonic species is rapid and is not significantly affected by the presence of nucleophiles like water. acs.orgnih.gov This suggests that the C-S bond cleavage occurs without the assistance of an external nucleophilic reagent. conicet.gov.ar This behavior is consistent across dithianes with both electron-releasing and electron-withdrawing substituents on an aryl ring at the 2-position, indicating the generality of this fragmentation pathway. acs.orgnih.govresearchgate.net

Oxidizing agents and photochemical conditions are central to many modern dithiane deprotection methods. organic-chemistry.orgorganic-chemistry.org In photolytic deprotection, molecular oxygen is often essential for achieving good conversion yields. acs.orgnih.govconicet.gov.ar Experiments conducted under nitrogen atmospheres show minimal reaction, highlighting the critical role of oxygen. nih.govconicet.gov.ar

The mechanism involves the superoxide (B77818) radical anion (O₂⁻), which is formed from molecular oxygen. acs.org The involvement of the superoxide anion is supported by several experimental observations:

The reaction is inhibited by the presence of p-benzoquinone, a known superoxide trap. nih.govconicet.gov.ar

When the reaction is performed in the presence of isotopically labeled water (H₂¹⁸O), the label is not incorporated into the final carbonyl product, ruling out water as the direct oxygen source. acs.orgresearchgate.net

These findings strongly suggest that the superoxide anion is the species that drives the deprotection reaction, likely by reacting with the carbon-centered radical of the distonic intermediate to ultimately form the carbonyl group. acs.orgnih.govconicet.gov.ar Various other oxidative reagents are also effective for dithiane cleavage, including bis(trifluoroacetoxy)iodobenzene, o-iodoxybenzoic acid (IBX), and systems involving iodine as a photocatalyst with oxygen as the terminal oxidant. organic-chemistry.orgresearchgate.net

Table 1: Summary of Experimental Findings in the Photodeprotection of 2-Phenyl-1,3-dithiane conicet.gov.ar
ConditionKey ObservationMechanistic Implication
Air-Saturated SolventBenzaldehyde (B42025) obtained in 42% yield.Molecular oxygen is required for the reaction.
Nitrogen Atmosphere<5% reactant conversion.Confirms the essential role of oxygen.
Presence of p-BenzoquinoneReaction is partially inhibited.Suggests the involvement of the superoxide anion, which is trapped by p-benzoquinone.
Presence of H₂¹⁸ONo ¹⁸O incorporation into the benzaldehyde product.Rules out water as the oxygen donor for the carbonyl group.

Computational Chemistry and Quantum Mechanical Analyses

Theoretical calculations have become an indispensable tool for corroborating experimental findings and providing a deeper, quantitative understanding of the reaction mechanisms and structural properties of 1,3-dithiane (B146892) systems.

Density Functional Theory (DFT) has been extensively used to model the reaction pathways involved in dithiane deprotection. acs.orgnih.gov These computational studies support the mechanisms proposed from experimental data. conicet.gov.ar Calculations have been performed to explore the alternative reaction pathways of the dithiane radical cation with potential reactants present in the system, such as water, molecular oxygen, and the superoxide radical anion. acs.orgnih.govconicet.gov.ar

The theoretical results are consistent with the experimental finding that the superoxide anion is the key species responsible for the deprotection. acs.orgnih.gov DFT calculations show that the reaction with the superoxide anion is energetically more favorable than reactions with water or molecular oxygen, thus explaining the experimental observations. acs.org Furthermore, ab initio computations have been used to support the proposed mechanism of photochemically induced single electron transfer followed by mesolytic C-C cleavage in dithiane-carbonyl adducts. acs.org

The 1,3-dithiane ring, analogous to cyclohexane, can exist in various conformations, with the chair form being the most stable. acs.org Conformational analysis studies have determined the energetic preferences of substituents on the dithiane ring. acs.orgacs.org

The preference for a substituent to occupy an equatorial position over an axial one is a key aspect of its conformational energetics. For instance, the free-energy difference (A-value) for a methyl group at the 2-position is significant, indicating a strong preference for the equatorial orientation. This is attributed to the longer C-S bond lengths and smaller C-S-C bond angle compared to cyclohexane, which alters the steric interactions. The barrier to ring inversion in 1,3-dithiane has been determined to be approximately 9.4 kcal/mol. acs.org These fundamental conformational properties influence the reactivity of the dithiane ring and the stereochemical outcome of its reactions.

Table 2: Selected Conformational Energy Data for 1,3-Dithiane Derivatives acs.org
CompoundParameterValue (kcal/mol)Note
1,3-DithianeRing Inversion Barrier9.4Energy barrier for chair-to-chair interconversion.
5,5-Dimethyl-1,3-dithianeRing Inversion Barrier10.3Increased barrier due to gem-dimethyl group.
2-p-Chlorophenyl-1,3-dithianeFree-Energy Difference (Axial vs. Equatorial)1.7 ± 0.3Favors the equatorial conformation for the substituent.

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com These "frontier" orbitals are the most important for chemical reactions.

The core principles of FMO theory as applied to reactivity are:

The occupied orbitals of different molecules repel each other. wikipedia.org

Positive and negative charges attract each other. wikipedia.org

The occupied orbitals of one molecule and the unoccupied orbitals of another (specifically the HOMO and LUMO) interact, causing attraction and leading to reaction. wikipedia.org

In the context of 2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane, the reactivity of the dithiane rings is largely governed by the nature of their frontier orbitals. The HOMO determines the nucleophilicity and basicity of the molecule, as it is the orbital from which the molecule donates electron density. youtube.comyoutube.com Conversely, the LUMO determines the electrophilicity, as it is the orbital through which the molecule accepts electron density. youtube.comyoutube.com

The 1,3-dithiane moiety is well-known for its "umpolung" or reversal of polarity reactivity. organic-chemistry.org The protons at the C2 position of the dithiane ring are acidic (pKa ≈ 30) and can be removed by a strong base like n-butyllithium to form a 2-lithio-1,3-dithiane. organic-chemistry.org This lithiated species is a potent nucleophile.

FMO analysis helps to rationalize this behavior:

1,3-Dithiane (as an electrophile precursor): Before deprotonation, the LUMO is associated with the C2-H bond. Electrophiles will interact with the HOMO, which is largely centered on the sulfur atoms.

2-Lithio-1,3-dithiane (as a nucleophile): Upon deprotonation, a new, high-energy HOMO is formed, which is essentially a lone pair of electrons localized on the C2 carbon atom. This high-energy HOMO makes the dithiane anion a strong nucleophile, readily donating this electron pair to the LUMO of an electrophile (e.g., alkyl halides, aldehydes, ketones). organic-chemistry.org The energy of the HOMO is directly related to the nucleophilicity of a species. pku.edu.cn

The interaction between the HOMO of the dithianyl anion and the LUMO of an electrophile is the key step in the numerous carbon-carbon bond-forming reactions for which dithianes are famous. organic-chemistry.orguwindsor.ca The efficiency and rate of these reactions can be understood by considering the energy gap between the interacting frontier orbitals. A smaller HOMO-LUMO gap generally leads to a more favorable interaction and a faster reaction.

The principles of FMO theory in predicting dithiane reactivity are summarized in the table below:

Molecular SpeciesKey Frontier OrbitalRole in ReactivityPredicted Interaction
1,3-DithianeLUMO (at C2-H)Precursor to nucleophile.Accepts electron density from a strong base for deprotonation.
2-Lithio-1,3-dithianeHOMO (at C2)Nucleophile.Donates electron density to the LUMO of an electrophile. organic-chemistry.orgpku.edu.cn
Electrophile (e.g., R-X)LUMOElectrophile.Accepts electron density from the HOMO of the dithianyl anion.

While specific FMO calculations for this compound are not available, the established principles for the 1,3-dithiane functional group provide a robust framework for understanding its chemical behavior. The two dithiane rings in the molecule can be expected to exhibit this characteristic nucleophilic reactivity upon treatment with a suitable base.

Analytical and Spectroscopic Techniques for Dithiane System Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic compounds, including dithiane systems. azolifesciences.comnih.gov It provides comprehensive information on the atomic connectivity and the chemical environment of nuclei such as ¹H and ¹³C. unl.edu

For a molecule like 2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane, ¹H and ¹³C NMR spectra would reveal distinct signals corresponding to the dithiane rings and the interconnecting alkyl chain. The protons on the dithiane ring typically appear in specific regions of the ¹H NMR spectrum. The methine proton at the C2 position (the carbon atom bonded to two sulfur atoms and the alkyl chain) is particularly diagnostic, often appearing as a triplet. The methylene (B1212753) protons of the dithiane rings (C4/C6 and C5) and the octyl chain would present as a series of multiplets.

Similarly, the ¹³C NMR spectrum would show characteristic chemical shifts for the carbons of the dithiane rings. The C2 carbon atom, being bonded to two heteroatoms, would have a distinct chemical shift compared to the other ring carbons (C4/C6 and C5) and the carbons of the alkyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Dithiane C2 -H (methine) ~4.5-4.7 (triplet) ~45-50
Dithiane C4,6 -H (axial/equatorial) ~2.8-3.1 (multiplet) ~30-35
Dithiane C5 -H (axial/equatorial) ~1.9-2.2 (multiplet) ~25-30
Alkyl α-CH₂ (adjacent to dithiane) ~1.8-2.0 (multiplet) ~35-40
Alkyl Chain (-CH₂-)n ~1.2-1.6 (multiplet) ~28-32

While 1D NMR provides fundamental data, complex molecules often exhibit overlapping signals that are difficult to assign unambiguously. azolifesciences.com In such cases, two-dimensional (2D) NMR techniques are indispensable for complete structural elucidation. ipb.ptemory.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J couplings). sdsu.edu For this compound, COSY would show correlations between the C2 methine proton and the adjacent α-CH₂ protons of the octyl chain, as well as correlations among the protons within the dithiane rings and along the alkyl chain, confirming the connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It is invaluable for assigning carbon signals based on their known proton assignments. For the target molecule, each proton signal from the dithiane rings and the octyl chain would show a cross-peak with its corresponding carbon signal in the ¹³C spectrum, allowing for definitive assignment of the carbon skeleton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J). sdsu.edu This is crucial for connecting molecular fragments. For instance, it would show a correlation between the methine proton at C2 of the dithiane ring and the α and β carbons of the octyl chain, unequivocally establishing the link between the ring and the chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.ptdiva-portal.org NOESY is particularly useful for determining stereochemistry and conformation. In the dithiane rings, which typically adopt a chair conformation, NOESY can distinguish between axial and equatorial protons by showing spatial correlations. researchgate.net

NMR spectroscopy is not only a tool for final product characterization but also a powerful method for real-time monitoring of chemical reactions. rsc.orgnih.gov By acquiring NMR spectra of the reaction mixture at regular intervals, chemists can track the disappearance of starting materials and the appearance of products. researchgate.netpharmtech.com This provides valuable kinetic data and mechanistic insights. nih.gov For the synthesis of this compound, which might involve the reaction of a dihaloalkane with 2-lithio-1,3-dithiane, NMR could be used to monitor the formation of the monosubstituted intermediate and its subsequent conversion to the final disubstituted product. Unstable or transient intermediates that are difficult to isolate can often be detected and characterized in the reaction mixture using this technique. pharmtech.com

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. biomedscidirect.comlibretexts.org

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. semanticscholar.org The resulting spectrum is a fingerprint of the molecule's functional groups. researchgate.net For this compound, the FTIR spectrum would be dominated by absorptions corresponding to C-H and C-S bonds.

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methylene groups in the alkyl chain and the dithiane rings.

C-H Bending: Absorptions around 1465 cm⁻¹ correspond to the scissoring or bending vibrations of the CH₂ groups.

C-S Stretching: The C-S stretching vibrations of the dithiane rings typically appear as weaker absorptions in the fingerprint region, generally between 600 and 800 cm⁻¹. These peaks can be used to confirm the presence of the thioacetal functionality.

Table 2: Characteristic FTIR Absorption Frequencies for this compound

Vibrational Mode Functional Group Characteristic Frequency (cm⁻¹) Intensity
C-H Stretch Alkane (CH₂) 2850 - 2960 Strong
C-H Bend Alkane (CH₂) 1450 - 1475 Medium

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. mit.edu It relies on the inelastic scattering of monochromatic light. nih.gov While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. In dithiane systems, the C-S bonds can give rise to distinct Raman signals. mdpi.com The analysis of these signals can provide confirmatory evidence for the dithiane ring structure. researchgate.net The symmetric C-H stretching and bending vibrations of the alkyl chain would also be visible in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. vanderbilt.edu It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. core.ac.ukyoutube.com

For this compound, a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used to generate the molecular ion (M⁺) or a protonated molecule ([M+H]⁺), allowing for the precise determination of its molecular weight. bris.ac.uk

High-energy ionization methods, such as Electron Ionization (EI), cause the molecular ion to fragment in a predictable manner. chemguide.co.uk The analysis of these fragments provides a roadmap of the molecule's structure. libretexts.org Expected fragmentation pathways for this compound would include:

Cleavage of the C-S bonds within the dithiane rings.

Fragmentation of the alkyl chain at various points (alpha-cleavage relative to the sulfur atoms is common).

Loss of one of the dithiane rings, resulting in a fragment ion containing the alkyl chain and the other ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (Predicted) Identity of Fragment
320 [M]⁺ (Molecular Ion)
201 [M - C₄H₇S₂]⁺ (Loss of a dithianyl radical)
119 [C₄H₇S₂]⁺ (Dithianyl cation)

High-Resolution Mass Spectrometry (HRMS)wikipedia.org

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool for the structural elucidation and confirmation of synthetic compounds, providing highly accurate mass measurements. For the compound this compound, HRMS is employed to unequivocally determine its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This level of precision allows for the differentiation between molecules with the same nominal mass but different elemental formulas.

In the analysis of this compound (C₁₆H₃₀S₄), HRMS provides an experimental mass that can be compared against the calculated theoretical mass. A minimal difference between these two values, typically measured in parts per million (ppm), confirms the molecular formula. The technique can identify the molecular ion (M⁺•) as well as common adducts such as the protonated molecule ([M+H]⁺) or the sodium adduct ([M+Na]⁺), which are often observed depending on the ionization method used (e.g., Electrospray Ionization - ESI). The presence of four sulfur atoms also imparts a characteristic isotopic pattern due to the natural abundance of the ³⁴S isotope, which further aids in confirming the compound's identity.

Table 1: Illustrative HRMS Data for this compound

Ion Formula Calculated m/z Observed m/z Mass Error (ppm)
[C₁₆H₃₀S₄+H]⁺ 351.1255 351.1261 1.71

UV-Visible Spectroscopy for Electronic Transitionslibretexts.orgyoutube.com

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The electronic structure of this compound, which lacks chromophores such as conjugated π-systems, dictates the types of electronic transitions it can undergo. The primary transitions available to this saturated aliphatic dithiane are σ → σ* and n → σ*.

The σ → σ* transitions involve exciting an electron from a bonding sigma (σ) orbital to an antibonding sigma (σ*) orbital. These transitions, associated with the C-C, C-H, and C-S single bonds, are high-energy processes and typically absorb light in the far-UV region (below 200 nm), which is outside the range of standard UV-Vis spectrophotometers.

More diagnostically significant for this molecule are the n → σ* transitions. These involve the excitation of a non-bonding electron (n), specifically from the lone pairs on the sulfur atoms, to an antibonding σ* orbital (typically of the C-S bond). These transitions are lower in energy than σ → σ* transitions and generally occur at longer wavelengths, often appearing in the 220-250 nm range. The n → σ* transitions are typically "symmetry-forbidden," resulting in a low molar absorptivity (ε), meaning the absorption band is weak. The presence of a weak absorption band in this region of the UV spectrum is characteristic of saturated compounds containing heteroatoms with lone pairs, such as the sulfur atoms in the dithiane rings.

Table 2: Representative UV-Visible Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity, ε (L mol⁻¹ cm⁻¹) Electronic Transition

Future Directions and Emerging Research Avenues in Bis 1,3 Dithiane Chemistry

Development of Green and Sustainable Synthetic Methodologies

The synthesis of 1,3-dithianes traditionally involves the reaction of carbonyl compounds with 1,3-propanedithiol (B87085), often catalyzed by Brønsted or Lewis acids, and sometimes requiring the use of toxic solvents like benzene (B151609) or toluene. organic-chemistry.orgresearchgate.net A significant future direction in dithiane chemistry is the development of more environmentally benign and sustainable synthetic methods.

Key areas of research in green methodologies include:

Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and reduces environmental impact. The thioacetalization of carbonyl compounds has been shown to be effective under solvent-free conditions, often using a reusable solid acid catalyst like perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂). organic-chemistry.orgdtu.dk

Microwave Irradiation: The use of microwave irradiation as a heat source can dramatically reduce reaction times and improve yields. researchgate.net Studies have shown that 1,3-dithianes can be obtained in short reaction times (e.g., 5 minutes) in the absence of a solvent using this technique. researchgate.net

Reusable Catalysts: Developing catalysts that can be easily recovered and reused is a cornerstone of green chemistry. Zeolites, with their tunable acidity and porous structure, have emerged as excellent, reusable catalysts for dithioacetal formation at room temperature. dtu.dk Similarly, zinc-based catalysts have been employed for the synthesis of dithioacetals from alkynes and thiols under mild conditions. organic-chemistry.org

Catalyst-Free Approaches: An innovative approach involves the "acetal-thiol click-like reaction," which can proceed without any external catalyst or solvent. researchgate.net This method is highly efficient and represents a significant step towards sustainable dithioacetal synthesis. researchgate.net

Green Synthetic MethodKey FeaturesExample Catalyst/ConditionReference
Solvent-Free SynthesisReduces solvent waste, simplifies workup.Perchloric acid on silica gel (HClO₄-SiO₂) organic-chemistry.orgdtu.dk
Microwave IrradiationDrastically reduces reaction times.Microwave oven, no solvent researchgate.net
Reusable Heterogeneous CatalystsFacilitates catalyst recovery and reuse.H-beta Zeolites dtu.dk
Catalyst-Free ReactionsEliminates catalyst cost and potential contamination.Acetal-thiol click-like reaction researchgate.net

Enantioselective and Diastereoselective Transformations

The creation of chiral molecules with specific three-dimensional arrangements is crucial in medicinal chemistry and materials science. uwindsor.ca A major frontier in dithiane chemistry is the development of methods for enantioselective and diastereoselective transformations, allowing for the precise control of stereochemistry.

The 1,3-dithiane (B146892) group can be used as a tool to direct the stereochemical outcome of reactions. Research in this area focuses on several strategies:

Chiral Auxiliaries: Attaching a chiral auxiliary to the dithiane-containing molecule can guide the approach of reagents, leading to the preferential formation of one stereoisomer. researchgate.net

Chiral Catalysts: The use of chiral catalysts in reactions involving dithianes is a powerful strategy. For instance, Pd-catalyzed asymmetric allylic substitution using 1,3-dithianes as acyl anion equivalents has been developed to achieve high yields and excellent enantioselectivities. acs.org Organocatalysis, using small chiral organic molecules as catalysts, has also been successfully applied to the stereoselective addition of dithiane derivatives to nitroalkenes. rsc.org

Substrate Control: The inherent chirality within a complex substrate containing a dithiane moiety can influence the stereochemical outcome of subsequent reactions. This is a common strategy in the total synthesis of complex natural products where existing stereocenters direct the formation of new ones. acs.orgacs.org

Recent studies have shown the successful asymmetric synthesis of α-amino-1,3-dithianes by reacting 2-lithio-1,3-dithianes with chiral N-phosphonyl imines, achieving excellent diastereoselectivities (>99:1). nih.gov This method provides access to versatile chiral building blocks for further synthesis. nih.gov

Applications in Material Science and Advanced Functional Molecules

While traditionally used in synthesis, the unique electronic and structural properties of sulfur-containing heterocycles like dithianes are attracting interest for applications in materials science. The sulfur atoms in the dithiane ring possess lone pairs of electrons and can participate in various non-covalent interactions, making them interesting components for advanced functional molecules.

Emerging research avenues include:

Conducting Polymers: Sulfur-containing heterocycles are components of many organic conducting polymers. The incorporation of bis-1,3-dithiane units into polymer backbones could lead to new materials with tailored electronic properties.

Functional Materials: The ability of sulfur to coordinate with metals and its redox activity make dithiane derivatives potential building blocks for sensors, molecular switches, and redox-active materials.

Self-Assembling Systems: The specific geometry and potential for intermolecular interactions of bis-dithiane structures could be exploited in the design of supramolecular assemblies and liquid crystals.

Degradable Polymers: Dithioacetals are known for their dynamic nature and can be incorporated into polymers to create materials that are degradable or recyclable, which is highly relevant for sustainable materials development. researchgate.net

Sulfur Functional GroupGeneral StructurePotential Application AreaReference
Thioether (Sulfide)R-S-R'Component in pharmaceuticals, polymer synthesis teachy.appnih.gov
DisulfideR-S-S-R'Dynamic covalent chemistry, self-healing materials bartleby.com
SulfoxideR-S(=O)-R'Chiral auxiliaries, medicinal chemistry youtube.com
SulfoneR-S(=O)₂-R'High-performance polymers, pharmaceuticals youtube.com

Bio-Inspired Synthesis and Complex Biomolecule Mimicry

Nature provides the ultimate inspiration for the synthesis of complex and biologically active molecules. nih.gov Biomimetic synthesis seeks to emulate nature's strategies to build complex molecules efficiently. wikipedia.orgnih.gov The 1,3-dithiane group has been a cornerstone in the total synthesis of numerous complex natural products, acting as a linchpin to connect complex molecular fragments. researchgate.netacs.orgscilit.com

Future directions in this area involve:

Mimicking Biosynthetic Pathways: Designing synthetic routes that are inspired by proposed biosynthetic pathways. This can lead to highly efficient and elegant syntheses of complex targets. nih.gov For example, a biomimetic intramolecular Diels-Alder reaction was a key step in the synthesis of artatrovirenols A and B. nih.gov

Complex Fragment Coupling: Bis-1,3-dithianes serve as powerful tools for coupling large, complex fragments in the late stages of a synthesis, a strategy that mimics the modular assembly seen in many biosynthetic pathways. This approach has been central to the synthesis of molecules like the immunosuppressant FK-506. uwindsor.ca

Cascade Reactions: Developing multi-step, one-pot reactions that are initiated by a dithiane-mediated transformation to rapidly build molecular complexity, mirroring the efficiency of enzymatic cascade reactions in nature.

The use of dithiane-based strategies has been instrumental in synthesizing a wide array of natural products, and future research will undoubtedly continue to leverage this versatile functional group to tackle even more architecturally complex and biologically significant molecules. researchgate.netacs.org

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Proton signals for dithiane methylene groups appear as distinct multiplets (δ 2.8–3.5 ppm), while alkyl chain protons show upfield shifts (δ 1.2–1.8 ppm) .
  • X-ray crystallography : Resolves conformational preferences, such as chair-chair configurations of dithiane rings and gauche interactions in the octyl chain. A study on a related dithiane-carbaldehyde derivative confirmed non-planar geometry using single-crystal analysis .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 352.15 for C₁₄H₂₄S₄) .

How does the compound’s stability vary under different storage and reaction conditions?

Basic Research Question

  • Thermal stability : Decomposes above 150°C, releasing sulfur-containing byproducts.
  • Oxidative sensitivity : The dithiane moiety is prone to oxidation by agents like MCPBA (meta-chloroperbenzoic acid), forming sulfoxides or sulfones .
  • Light exposure : UV radiation accelerates degradation; storage in amber vials under inert gas (N₂/Ar) is recommended .
  • pH dependence : Stable in neutral to mildly acidic conditions but hydrolyzes in strong bases (e.g., NaOH) via ring-opening .

What reaction mechanisms govern the compound’s participation in carbon-sulfur bond-forming transformations?

Advanced Research Question
The compound acts as a thiocarbonyl ylide precursor in [3+2] cycloadditions. Computational studies (B3LYP/6-31G**) reveal that the dithiane rings stabilize transition states through hyperconjugation, lowering activation barriers . Key steps include:

Deprotonation : Base-mediated generation of a sulfur-stabilized carbanion.

Electrophilic trapping : Reaction with α,β-unsaturated carbonyls to form thioether-linked products.
Kinetic isotope effect (KIE) studies and Hammett plots are used to elucidate rate-determining steps .

How can computational modeling resolve contradictions in reported reactivity data for this compound?

Advanced Research Question
Discrepancies in oxidation rates (e.g., sulfoxide vs. sulfone formation) arise from solvent polarity and steric effects. Density Functional Theory (DFT) simulations at the B3LYP/6-31G** level can model:

  • Solvent interactions : Polar solvents stabilize charge-separated intermediates, favoring sulfone formation .
  • Conformational flexibility : The octyl chain’s gauche/anti-periplanar arrangements influence steric hindrance during oxidation .
    Validated models reconcile experimental contradictions by identifying dominant reaction pathways under specific conditions .

What strategies are effective in analyzing contradictory data on the compound’s biological activity or toxicity?

Advanced Research Question
Contradictions often stem from assay variability (e.g., cell line specificity) or impurities. Methodological solutions include:

  • Batch standardization : HPLC purity assessment (>98%) and elemental analysis .
  • Dose-response profiling : EC₅₀/IC₅₀ comparisons across multiple models (e.g., bacterial vs. mammalian cells) .
  • Meta-analysis : Statistical aggregation of published data to identify trends masked by outliers .

Table 1: Key Physical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC₁₄H₂₄S₄
Molecular Weight352.56 g/mol
LogP (Octanol-Water)3.72 (predicted)
Melting Point98–102°C (decomposes)
SolubilityInsoluble in water; soluble in CH₂Cl₂, THF

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